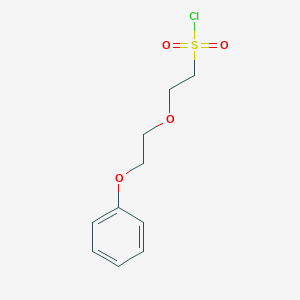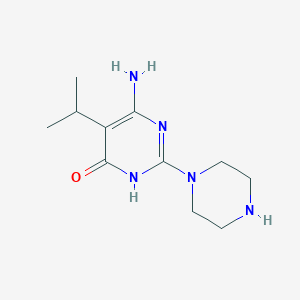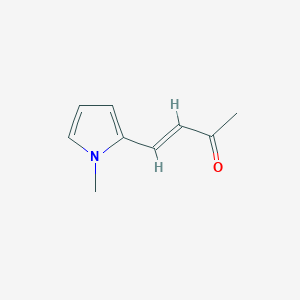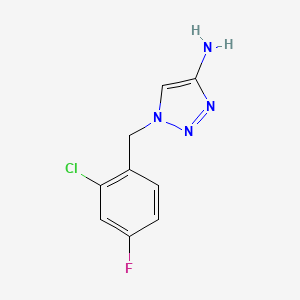
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a 2-chloro-4-fluorobenzyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole compound. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The triazole moiety can engage in cycloaddition reactions with other azides or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole ring or the benzyl group.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the 2-chloro-4-fluorobenzyl group but has a piperazine ring instead of a triazole ring.
1-(2-Chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound also contains the 2-chloro-4-fluorobenzyl group but is further substituted with a pyrazolylsulfonyl group.
Uniqueness
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the 2-chloro-4-fluorobenzyl group enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClFN4 |
|---|---|
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
Clave InChI |
FNHOWPWJXZNMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


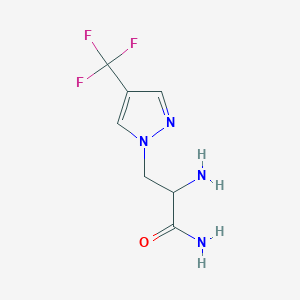
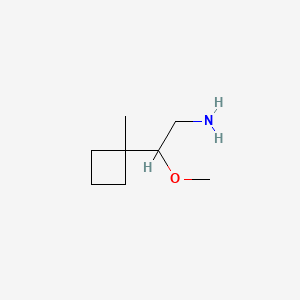
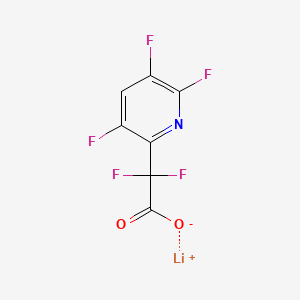
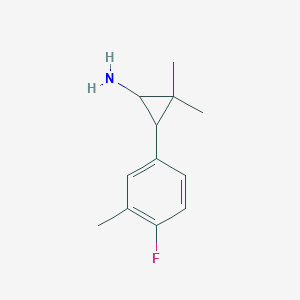
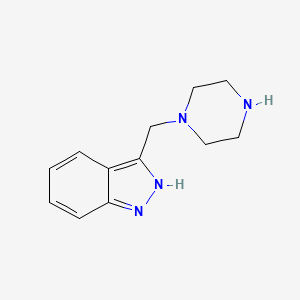
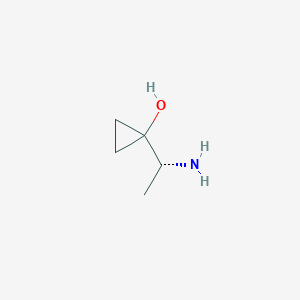
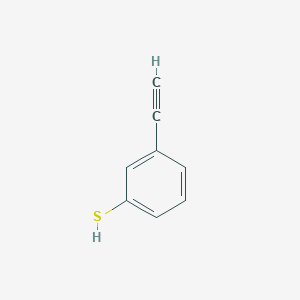
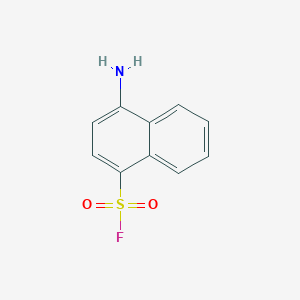

![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)
